2-Bromo-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one is a brominated derivative of benzoannulene This compound is characterized by its unique structure, which includes a bromine atom attached to a dihydrobenzoannulene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one typically involves the bromination of 8,9-dihydro-5H-benzo7annulen-6(7H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the parent hydrocarbon.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Formation of 2-azido-8,9-dihydro-5H-benzoannulen-6(7H)-one or 2-thiocyanato-8,9-dihydro-5H-benzoannulen-6(7H)-one.
Reduction: Formation of 8,9-dihydro-5H-benzoannulen-6(7H)-one.
Oxidation: Formation of 2-hydroxy-8,9-dihydro-5H-benzoannulen-6(7H)-one or 2-oxo-8,9-dihydro-5H-benzoannulen-6(7H)-one.
Scientific Research Applications
2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the compound’s structure allows it to fit into specific binding pockets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-8,9-dihydro-5H-benzo7annulen-6(7H)-one
- 2-Fluoro-8,9-dihydro-5H-benzo7annulen-6(7H)-one
- 2-Iodo-8,9-dihydro-5H-benzo7annulen-6(7H)-one
Uniqueness
2-Bromo-8,9-dihydro-5H-benzo7annulen-6(7H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C11H11BrO |
---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-bromo-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C11H11BrO/c12-10-5-4-9-7-11(13)3-1-2-8(9)6-10/h4-6H,1-3,7H2 |
InChI Key |
UNXQUFFCKVMKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC2=C(C1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.